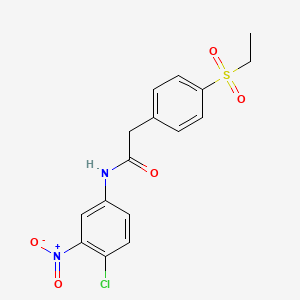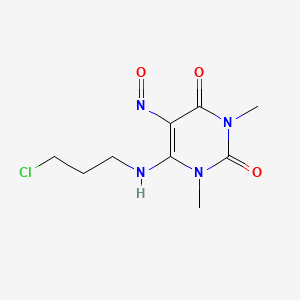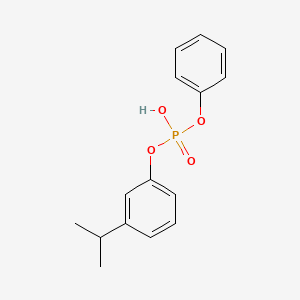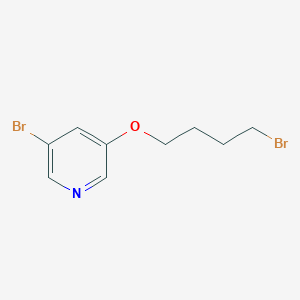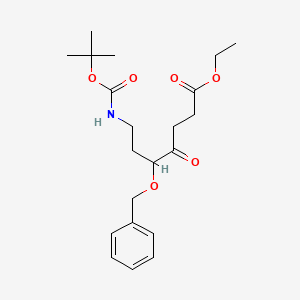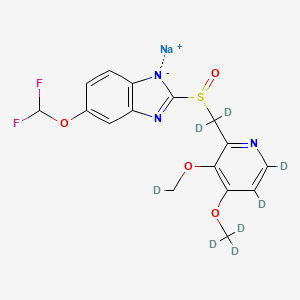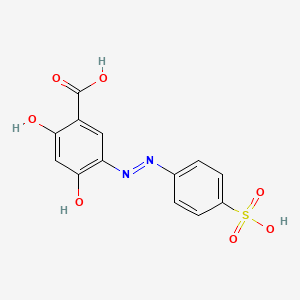
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid: is an organic compound that serves as an intermediate in the synthesis of various dyes, including Acid Orange 24. This compound is notable for its applications in wastewater treatment, suncare compositions, and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2,4-dihydroxybenzoic acid under controlled pH conditions to form the desired azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions typically use reagents like bromine and nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid is used as a building block in the synthesis of complex organic molecules and dyes. It is particularly valuable in the development of azo dyes used in various industrial applications.
Biology: In biological research, this compound is used in studies related to enzyme inhibition and protein binding due to its structural similarity to natural substrates and inhibitors.
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is extensively used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products. Its role in wastewater treatment as a component of biofilters highlights its environmental significance.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid primarily involves its ability to form stable azo bonds, which are resistant to degradation. This stability makes it effective in applications requiring long-lasting color and resistance to environmental factors. The compound interacts with various molecular targets, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
2,4-Dihydroxybenzoic Acid:
4-Aminobenzenesulfonic Acid: This compound is a precursor in the synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid and shares the sulfonic acid group but lacks the dihydroxybenzoic acid core.
Uniqueness: The presence of both hydroxyl groups and the azo linkage in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C13H10N2O7S |
|---|---|
Poids moléculaire |
338.29 g/mol |
Nom IUPAC |
2,4-dihydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O7S/c16-11-6-12(17)10(5-9(11)13(18)19)15-14-7-1-3-8(4-2-7)23(20,21)22/h1-6,16-17H,(H,18,19)(H,20,21,22) |
Clé InChI |
LSCLOKGRZLMJBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

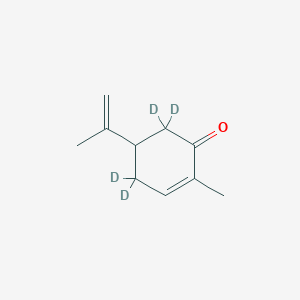
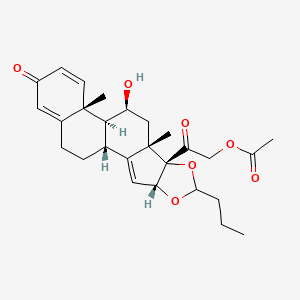
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)


![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
